molecular formula C19H13ClF3NO2 B11942114 N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide CAS No. 620541-20-0

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide

Cat. No.: B11942114
CAS No.: 620541-20-0
M. Wt: 379.8 g/mol
InChI Key: UWLOXGXSPWMGGP-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a carboxamide group, a trifluoromethylphenyl group, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The trifluoromethylphenyl and chloromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the furan ring with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Studies: The compound is used in biological assays to study its effects on various biological systems.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-5-(2-methylphenyl)furan-2-carboxamide
  • N-(3-Chloro-4-methylphenyl)-5-(2-fluorophenyl)furan-2-carboxamide
  • N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Uniqueness

N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with molecular targets.

Properties

CAS No.

620541-20-0

Molecular Formula

C19H13ClF3NO2

Molecular Weight

379.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H13ClF3NO2/c1-11-6-7-12(10-15(11)20)24-18(25)17-9-8-16(26-17)13-4-2-3-5-14(13)19(21,22)23/h2-10H,1H3,(H,24,25)

InChI Key

UWLOXGXSPWMGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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